Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate

Description

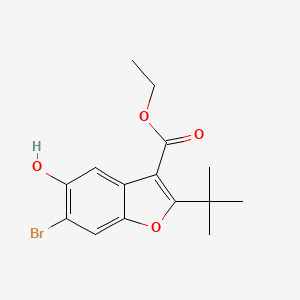

Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a bromine atom at position 6, a tert-butyl group at position 2, a hydroxyl group at position 5, and an ethyl ester at position 2. The bromine atom enhances electrophilic reactivity, the tert-butyl group contributes steric bulk and lipophilicity, and the hydroxyl group introduces hydrogen-bonding capability, which may affect solubility and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

IUPAC Name |

ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO4/c1-5-19-14(18)12-8-6-10(17)9(16)7-11(8)20-13(12)15(2,3)4/h6-7,17H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBQVQUIKVHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative, followed by the introduction of the tert-butyl and hydroxy groups through various organic reactions. The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

†Predicted using substituent contributions (tert-butyl: +2.0; -OH: -0.7).

‡Estimated from analogous structures.

Key Observations:

Position 2 Substituents: The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to methyl () or phenyl groups (). This may reduce solubility in polar solvents but improve membrane permeability in biological systems.

Position 5 Substituents: The hydroxyl group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~9–10), unlike the ether-linked substituents (e.g., 4-methylbenzyloxy in or fluorophenyl-oxoethoxy in ). This makes the target compound more polar and reactive in protic environments. Bulkier substituents (e.g., propenoxy in ) increase molecular weight and XLogP3, favoring lipophilicity.

Position 6 Bromine :

- All compounds retain a bromine atom at position 6, suggesting shared reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

- XLogP3 : The target compound’s estimated XLogP3 (~4.8) is lower than derivatives with aryl ethers (e.g., 6.1 in ), reflecting the hydroxyl group’s polarity.

- Molecular Weight : The target compound has the lowest molecular weight (~355 g/mol), which may enhance bioavailability compared to heavier analogs (e.g., 521 g/mol in ).

Biological Activity

Ethyl 6-bromo-2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with specific functional groups that contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential use as anticancer agents. The presence of the bromine atom and hydroxyl group appears to enhance this activity by promoting apoptosis in affected cells .

- Induction of Apoptosis : Flow cytometry analysis has demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. This is often mediated by the activation of caspases, which are crucial for the apoptotic pathway .

- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which may protect cells from oxidative stress and contribute to their therapeutic effects .

Biological Activity in Cell Lines

The biological activity of this compound has been evaluated across various human cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 0.76 | Inhibition of proliferation and apoptosis |

| HCT-116 (Colon Cancer) | 1.54 | Antioxidant activity and cell cycle arrest |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of this compound against various cancer types.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells at sub-micromolar concentrations, leading to increased levels of apoptotic markers such as cleaved PARP and caspase-3 .

- Comparative Analysis with Standard Drugs : In comparative studies with standard anticancer drugs like doxorubicin, this compound exhibited superior selectivity against cancer cells while sparing normal cells, highlighting its potential as a safer alternative in chemotherapy regimens .

- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with key proteins involved in cancer progression, further supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.